4-Phenoxybenzoyl chloride
Overview
Description
Mechanism of Action
Target of Action
4-Phenoxybenzoyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds It plays a crucial role in the synthesis of drugs like ibrutinib , where it contributes to the formation of the active compound.
Mode of Action
As a chemical intermediate, this compound’s mode of action is through its reactivity with other compounds in chemical reactions. It is often involved in acylation reactions, where it reacts with other molecules to form new compounds . The chlorine atom in the molecule is highly reactive, making it a good leaving group in these reactions.
Biochemical Pathways
It is a key intermediate in the synthesis of ibrutinib , a Bruton’s tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer. The inhibition of BTK leads to the blocking of B-cell activation and signaling, which can help in the treatment of B-cell malignancies.
Result of Action
The primary result of this compound’s action is the formation of new compounds through chemical reactions. It is a crucial intermediate in the synthesis of various pharmaceutical compounds . The specific results of its action would depend on the final compound being synthesized and their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenoxybenzoyl chloride can be synthesized from 4-phenoxybenzoic acid. The process involves the reaction of 4-phenoxybenzoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) as a catalyst. The reaction is typically carried out in dichloromethane at 0°C and then allowed to warm to room temperature . The reaction generates gas, likely carbon monoxide and carbon dioxide, and the product is obtained after 16 hours of stirring .
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the acylation of diphenyl ether to form 4-phenoxyacetophenone, followed by oxidation to produce 4-phenoxybenzoic acid. This acid is then converted to this compound through another acylation reaction . This method is advantageous due to the availability of raw materials and the simplicity of the purification process .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-phenoxybenzoic acid.
Common Reagents and Conditions:
Oxalyl Chloride: Used in the synthesis of this compound from 4-phenoxybenzoic acid.
Dimethylformamide (DMF): Acts as a catalyst in the synthesis process.
Dichloromethane (DCM): Used as a solvent in the reaction.
Major Products:
Amides and Esters: Formed through substitution reactions with amines and alcohols.
4-Phenoxybenzoic Acid: Formed through hydrolysis.
Scientific Research Applications
4-Phenoxybenzoyl chloride is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the phenoxy group, making it less versatile in certain reactions.
4-Phenoxybenzoic Acid: The precursor to 4-phenoxybenzoyl chloride, used in similar applications but with different reactivity.
Uniqueness: this compound is unique due to its phenoxy group, which enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-phenoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOZVQGGMFGGEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28807-03-6 | |
Record name | Benzoyl chloride, 4-phenoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28807-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061828 | |
Record name | Benzoyl chloride, 4-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1623-95-6 | |
Record name | 4-Phenoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1623-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenoxybenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 4-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 4-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PHENOXYBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCQ4UM7NR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 4-Phenoxybenzoyl chloride in polymer synthesis?
A1: this compound serves as a crucial monomer in synthesizing various aromatic polymers, including poly(ether amide sulfone amide ether ketone ketone)s (PEASAEKKs) [], poly(ether amide amide ether ketone ketone)s (PEAAEKKs) [], and copolymers of PEKK and poly(ether ether ketone ketone) []. These polymers find applications in fields demanding high thermal stability, good mechanical strength, and excellent solvent resistance.
Q2: How does the incorporation of this compound affect the properties of the resulting polymers?
A2: The presence of this compound-derived moieties in the polymer backbone contributes to enhanced glass transition temperatures (Tgs), often surpassing commercially available PEEK and PEKK []. This increase in Tg is attributed to the introduction of amide and sulfone linkages, which contribute to chain rigidity and intermolecular interactions [, ]. Additionally, certain copolymers exhibit semicrystalline morphologies, influencing their thermal and mechanical properties [, ].
Q3: Can you provide an example of a specific polymer synthesized using this compound and its potential applications?
A3: Researchers have successfully synthesized PEASAEKKs by employing this compound as a starting material []. These polymers are soluble in various aprotic polar solvents, exhibit high Tg values (236—259 °C), and possess good thermal stability. They can be processed into transparent, strong, and flexible films with potential applications in various industries requiring high-performance materials.
Q4: Are there alternative synthetic routes to polymers typically prepared using this compound?
A4: While this compound is commonly used, researchers have explored alternative monomers like 4,4′-dichloroformyldiphenyl ether for synthesizing polyaromatic ether-ketones []. These alternative routes aim to optimize polymer properties or explore new structures with potentially advantageous characteristics.
Q5: What are the key reaction conditions employed when using this compound in polymer synthesis?
A5: Polymerizations involving this compound often employ Friedel–Crafts acylation reactions. Typical conditions involve anhydrous aluminum chloride (AlCl3) as a Lewis acid catalyst and N-methylpyrrolidone (NMP) as a co-solvent in 1,2-dichloroethane (DCE) [, ]. The reaction parameters, like monomer ratios and reaction temperatures, are carefully controlled to achieve desired polymer molecular weights and properties.
Q6: Have there been any studies on the sulfonation or other chemical modifications of polymers containing this compound derived units?
A6: Yes, research has demonstrated the successful sulfonation of polyaromatic ether-ketones synthesized from this compound []. These modifications introduce sulfonic acid groups into the polymer structure, leading to polyaromatic ether-ketone sulfonamides. These modified polymers exhibit solubility in various organic solvents and hold potential as desalination membranes due to their unique properties.
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